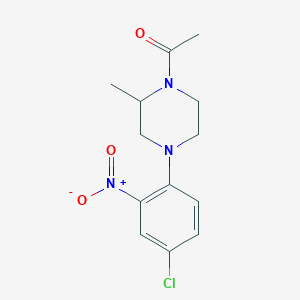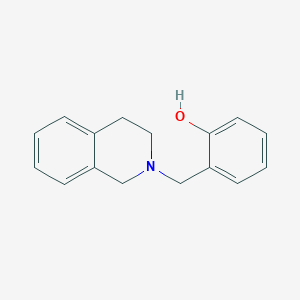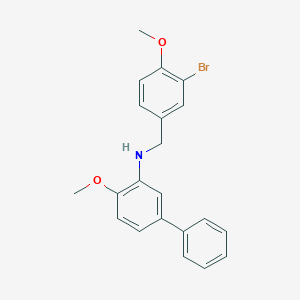
1-acetyl-4-(4-chloro-2-nitrophenyl)-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-(4-chloro-2-nitrophenyl)-2-methylpiperazine (ACNP) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ACNP is a piperazine derivative that has been synthesized through a multi-step process and has shown promising results in numerous studies.
Mécanisme D'action
The mechanism of action of 1-acetyl-4-(4-chloro-2-nitrophenyl)-2-methylpiperazine is not fully understood, but it is believed to involve the modulation of certain neurotransmitters and enzymes in the brain. This compound has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which can have neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects, including the ability to increase the levels of certain neurotransmitters in the brain, reduce inflammation, and inhibit the growth of cancer cells. This compound has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-4-(4-chloro-2-nitrophenyl)-2-methylpiperazine has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its neuroprotective properties. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-acetyl-4-(4-chloro-2-nitrophenyl)-2-methylpiperazine, including further investigation into its mechanism of action and potential applications in the treatment of neurodegenerative diseases and cancer. Additionally, more research is needed to fully understand the safety and toxicity of this compound and its potential side effects.
In conclusion, this compound is a promising compound that has shown potential in various scientific research fields. Its synthesis has been optimized to increase yield and purity, and studies have shown its neuroprotective, anti-inflammatory, and anti-cancer properties. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1-acetyl-4-(4-chloro-2-nitrophenyl)-2-methylpiperazine involves several steps, including the reaction of 1-methylpiperazine with acetic anhydride, followed by the reaction of the resulting compound with 4-chloro-2-nitrobenzoyl chloride. The final product is obtained through the reduction of the nitro group. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
1-acetyl-4-(4-chloro-2-nitrophenyl)-2-methylpiperazine has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Studies have shown that this compound has neuroprotective effects and can inhibit the activity of certain enzymes involved in neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
1-[4-(4-chloro-2-nitrophenyl)-2-methylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-9-8-15(5-6-16(9)10(2)18)12-4-3-11(14)7-13(12)17(19)20/h3-4,7,9H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRQDZZEQCXFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-piperidinecarboxamide](/img/structure/B4995223.png)
![2,5-dimethyl-3-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]pyrazine](/img/structure/B4995232.png)
![diethyl {3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4995246.png)

![1-(2-methylbenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4995262.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4995269.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4995270.png)
![2-(4-morpholinyl)-2-oxo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B4995284.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4995292.png)
![4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl][(methylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B4995300.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B4995311.png)
